

Toxicological Profile of Novaluron in Non-target Organisms: An In-depth Technical Guide

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Compound of Interest

Compound Name: Novaluron

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Abstract

Novaluron, a benzoylphenyl urea insecticide, acts as an insect growth regulator by inhibiting chitin synthesis. This targeted mode of action makes it effective against various agricultural pests. However, its introduction into the environment necessitates a thorough understanding of its toxicological impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of **Novaluron**, summarizing key quantitative data, detailing experimental protocols for toxicity assessment, and visualizing its mechanism of action and toxicological implications. The information presented is intended to support environmental risk assessments and inform the development of safer and more selective pest control strategies.

Introduction

Novaluron is a member of the benzoylphenyl urea class of insecticides, which interfere with the synthesis of chitin, a critical component of the insect exoskeleton.[1][2] This specific mode of action results in abortive molting in larval stages of target pests.[1] While this specificity is advantageous for integrated pest management (IPM) programs, the potential for adverse effects on non-target organisms that also possess chitin or are otherwise sensitive to this mode of action remains a key area of ecotoxicological research. This document synthesizes the available data on the toxicity of **Novaluron** to a range of non-target species, providing a

valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.

Toxicological Data on Non-Target Organisms

The toxicity of **Novaluron** to various non-target organisms has been evaluated through a series of standardized laboratory and field studies. The following tables summarize the key quantitative data, including lethal concentrations (LC50), lethal doses (LD50), and no-observed-effect concentrations (NOEC).

Aquatic Organisms

Novaluron exhibits low water solubility, which influences its bioavailability in aquatic environments.[3] While generally of low toxicity to fish and aquatic plants, it is highly toxic to aquatic invertebrates, particularly crustaceans that undergo molting.[3]

Table 1: Acute and Chronic Toxicity of **Novaluron** to Aquatic Organisms

Species	Test Type	Endpoint	Value	Reference
Fish				
Oncorhynchus mykiss (Rainbow Trout)	96-hour Acute	LC50	>3 µg/L (limit of water solubility)	
Oncorhynchus mykiss (Rainbow Trout)	28-day Chronic	NOEC	>6.16 µg/L	
Pimephales promelas (Fathead Minnow)	28-day Early Life Stage	NOEC	>3 µg/L (limit of water solubility)	
Aquatic Invertebrates				
Daphnia magna (Water Flea)	48-hour Acute	EC50	0.31 µg/L	
Daphnia magna (Water Flea)	21-day Chronic	NOEC	0.03 µg/L	
Freshwater Microcosm	21-week Chronic	NOEC (community)	0.05 µg/L	
Aquatic Plants & Algae				
Lemna gibba (Duckweed)	7-day Growth Inhibition	EC50	>3 µg/L (limit of water solubility)	
Pseudokirchneriella subcapitata (Green Algae)	72-hour Growth Inhibition	ErC50	>3 µg/L (limit of water solubility)	
Skeletonema costatum (Marine Diatom)	72-hour Growth Inhibition	ErC50	>3 µg/L (limit of water solubility)	

Anabaena flos-

aquae

72-hour Growth

ErC50

>3 µg/L (limit of

water solubility)

)

Terrestrial Organisms

Novaluron generally demonstrates low toxicity to birds and mammals. Its impact on terrestrial invertebrates is more varied, with low toxicity to earthworms but potential risks to beneficial arthropods, particularly during their developmental stages.

Table 2: Acute and Chronic Toxicity of **Novaluron** to Terrestrial Organisms

Species	Test Type	Endpoint	Value	Reference
Birds				
Colinus virginianus (Bobwhite Quail)	Acute Oral	LD50	>2000 mg/kg bw	
Anas platyrhynchos (Mallard Duck)	Acute Oral	LD50	>2000 mg/kg bw	
Colinus virginianus (Bobwhite Quail)	5-day Dietary	LC50	>5200 ppm	
Anas platyrhynchos (Mallard Duck)	5-day Dietary	LC50	>5200 ppm	
Bees				
Apis mellifera (Honey Bee)	48-hour Acute Oral	LD50	>100 µ g/bee	
Apis mellifera (Honey Bee)	48-hour Acute Contact	LD50	>100 µ g/bee	
Megachile rotundata (Alfalfa Leafcutting Bee)	Larval Development	-	High mortality in eggs and young larvae	
Earthworms				
Eisenia fetida	14-day Acute	LC50	>1000 mg/kg soil	
Eisenia fetida	56-day Chronic (Reproduction)	NOEC	≥ 3 mg/kg soil	
Other Non-Target Arthropods				

Aphidius rhopalosiphi (Parasitoid Wasp)	Tier 1 Dose/Response	NOER	≥ 140 g ac/ha
Typhlodromus pyri (Predatory Mite)	Semi-field/Field	LOER	2 x 225 g ac/ha
Podisus maculiventris (Predatory Bug)	Laboratory	-	Adverse effects on molting and reproduction

Experimental Protocols

The toxicological data presented in this guide are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different studies and laboratories.

Aquatic Toxicity Testing

- **Fish Acute Toxicity Test (OECD 203):** This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period. Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.
- **Daphnia sp. Acute Immobilisation Test (OECD 202):** This 48-hour test assesses the acute toxicity to *Daphnia magna*. Young daphnids are exposed to various concentrations of the test substance, and the concentration that causes immobilization in 50% of the population (EC50) is determined.
- **Daphnia magna Reproduction Test (OECD 211):** This chronic test evaluates the impact of a substance on the reproductive output of *Daphnia magna* over a 21-day period. The test measures the total number of living offspring produced per parent animal and is used to determine the NOEC.

- Fish, Early-life Stage Toxicity Test (OECD 210): This test exposes fish from the embryonic stage to early juvenile stages to determine lethal and sublethal effects during this sensitive period. Endpoints include hatching success, survival, and growth.

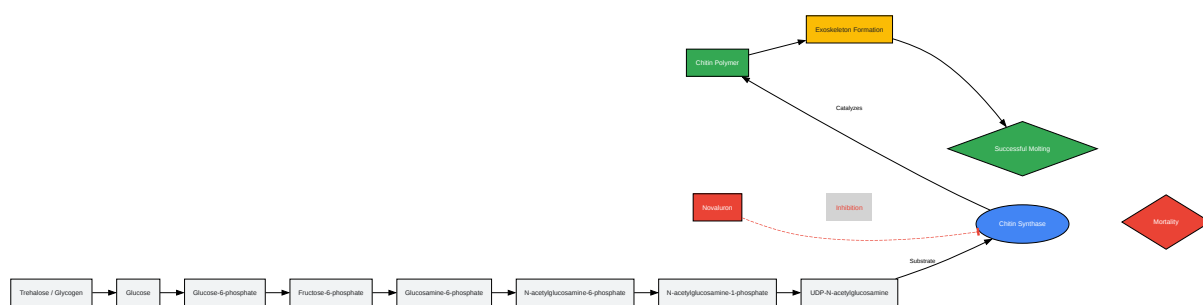
Terrestrial Toxicity Testing

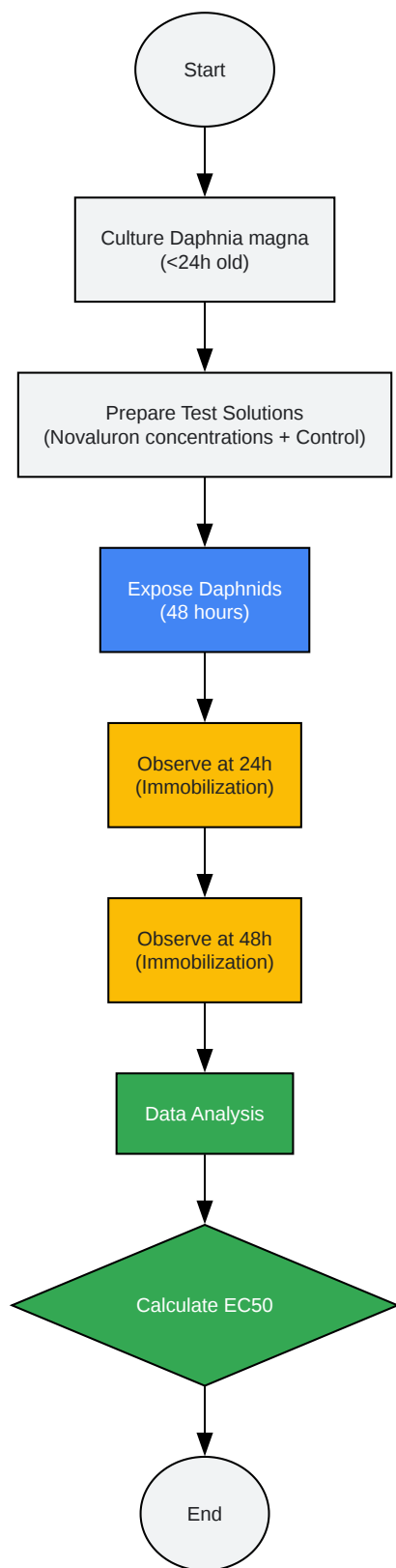
- Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the short-term toxicity of a substance to earthworms (*Eisenia fetida*). The test can be conducted using a filter paper contact method or an artificial soil test over 14 days to determine the LC50.
- Earthworm Reproduction Test (OECD 222): This chronic study assesses the effects of a substance on the reproductive success of earthworms over an 8-week period. Endpoints include adult mortality, changes in biomass, and the number of juveniles produced.
- Honeybees, Acute Oral Toxicity Test (OECD 213): This laboratory test determines the dose of a substance that is lethal to 50% of adult worker honey bees (LD50) when ingested. Bees are fed a sucrose solution containing the test substance.
- Honeybees, Acute Contact Toxicity Test (OECD 214): This test assesses the toxicity of a substance when it comes into direct contact with adult worker honey bees. A measured dose of the substance is applied topically to the thorax of the bees to determine the contact LD50.

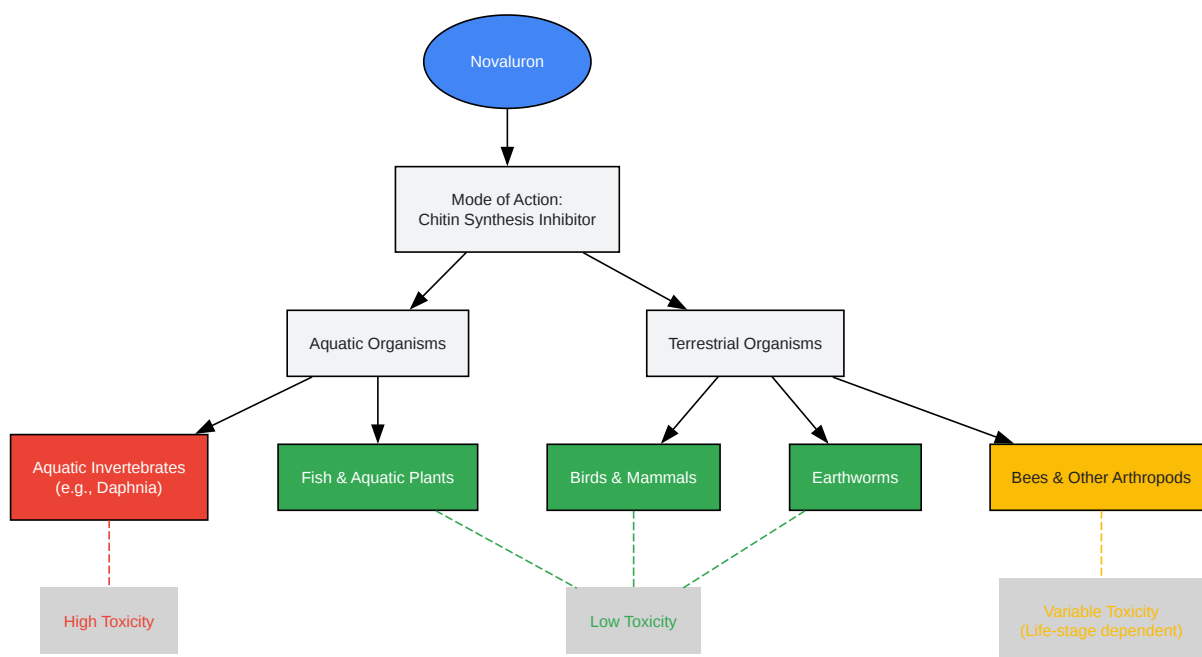
Visualizing Toxicological Pathways and Processes

Signaling Pathway: Inhibition of Chitin Synthesis

Novaluron's primary mode of action is the inhibition of chitin synthase, a key enzyme in the chitin biosynthesis pathway. This disruption prevents the proper formation of the insect's exoskeleton, leading to mortality during molting.







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